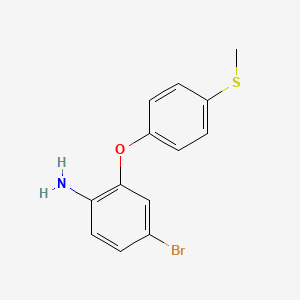
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound known for its multifaceted applications in scientific research, chemistry, biology, and industry. The stereochemistry indicated by (2S,4S) specifies its configuration at the 2nd and 4th positions, which is crucial for its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically begins with the preparation of the pyrrolidine core, followed by the strategic introduction of the bromo and isopropylphenoxy substituents. Common synthetic routes involve nucleophilic substitution reactions, where an appropriate pyrrolidine derivative reacts with bromo-isopropylphenol under controlled conditions.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized batch or continuous flow processes. High-pressure liquid chromatography (HPLC) and recrystallization are employed to ensure purity and yield, while reaction conditions such as temperature, pH, and solvent choice are tightly controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: : Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride undergoes various reactions including:
Oxidation: : Transformation into its corresponding oxide.
Reduction: : Formation of reduced derivatives.
Substitution: : Particularly nucleophilic substitutions where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions: : The compound reacts with reagents such as sodium borohydride for reductions, and silver oxide for oxidations. Solvents like dichloromethane or ethanol are often employed.
Major Products Formed: : Reaction products depend on the reagents used; for example, substitution with an alcohol could yield an ether derivative, while reduction could yield a secondary amine.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological receptors due to its stereochemical configuration.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Applied in the manufacturing of pharmaceuticals and specialty chemicals, contributing to the development of new drugs and materials.
Mechanism of Action
The mechanism of action for Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its binding to specific molecular targets, such as enzymes or receptors, which mediates its biological effects. The compound’s configuration allows it to fit into the active sites of these targets, triggering a cascade of biochemical reactions.
Comparison with Similar Compounds
When compared to other pyrrolidine-based compounds, Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride stands out due to its unique bromo and isopropylphenoxy substituents. This specificity can lead to higher selectivity and efficacy in its applications.
Similar Compounds
4-(2-Bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
4-(2-Bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Each of these analogs provides insights into the effects of different substituents on the compound’s activity and interactions.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBYCAMIKYKQD-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)










